Cas no 2639316-66-6 (1H-Naphtho[1,8-de]-1,3,2-diazaborine, 2-(2-bromo-5-methoxyphenyl)-2,3-dihydro-)
2639316-66-6 structure
Product Name:1H-Naphtho[1,8-de]-1,3,2-diazaborine, 2-(2-bromo-5-methoxyphenyl)-2,3-dihydro-
CAS-nummer:2639316-66-6
MF:C17H14BBrN2O
MW:353.020863056183
CID:5185007
PubChem ID:75176055
Update Time:2025-11-06
1H-Naphtho[1,8-de]-1,3,2-diazaborine, 2-(2-bromo-5-methoxyphenyl)-2,3-dihydro- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Naphtho[1,8-de]-1,3,2-diazaborine, 2-(2-bromo-5-methoxyphenyl)-2,3-dihydro-
- 2639316-66-6
- 2-(2-Bromo-5-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
- 3-(2-bromo-5-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene
- AS-2905
- 3-(2-Bromo-5-methoxyphenyl)-2,4-diaza-3-bora-tricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11- pentaene
- AKOS022193634
-
- Inchi: 1S/C17H14BBrN2O/c1-22-12-8-9-14(19)13(10-12)18-20-15-6-2-4-11-5-3-7-16(21-18)17(11)15/h2-10,20-21H,1H3
- InChI-sleutel: GOYHZDMQYHMBNA-UHFFFAOYSA-N
- LACHT: BrC1=CC=C(C=C1B1NC2C=CC=C3C=CC=C(C=23)N1)OC
Berekende eigenschappen
- Exacte massa: 352.03826g/mol
- Monoisotopische massa: 352.03826g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 2
- Complexiteit: 379
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 33.3Ų
Experimentele eigenschappen
- Dichtheid: 1.48±0.1 g/cm3(Predicted)
- Kookpunt: 511.8±60.0 °C(Predicted)
- pka: -3.52±0.20(Predicted)
1H-Naphtho[1,8-de]-1,3,2-diazaborine, 2-(2-bromo-5-methoxyphenyl)-2,3-dihydro- Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | AS-2905-1MG |
3-(2-bromo-5-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11- pentaene |
2639316-66-6 | >95% | 1mg |
£37.00 | 2025-02-08 | |
| Key Organics Ltd | AS-2905-0.5G |
3-(2-bromo-5-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11- pentaene |
2639316-66-6 | >95% | 0.5g |
£42.00 | 2025-02-08 | |
| Key Organics Ltd | AS-2905-5MG |
3-(2-bromo-5-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11- pentaene |
2639316-66-6 | >95% | 5mg |
£46.00 | 2025-02-08 | |
| Key Organics Ltd | AS-2905-1G |
3-(2-bromo-5-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11- pentaene |
2639316-66-6 | >95% | 1g |
£57.00 | 2025-02-08 | |
| Key Organics Ltd | AS-2905-10MG |
3-(2-bromo-5-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11- pentaene |
2639316-66-6 | >95% | 10mg |
£63.00 | 2025-02-08 | |
| Key Organics Ltd | AS-2905-20MG |
3-(2-bromo-5-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11- pentaene |
2639316-66-6 | >95% | 0mg |
£76.00 | 2023-04-18 | |
| Key Organics Ltd | AS-2905-5G |
3-(2-bromo-5-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11- pentaene |
2639316-66-6 | >95% | 5g |
£170.00 | 2025-02-08 |
1H-Naphtho[1,8-de]-1,3,2-diazaborine, 2-(2-bromo-5-methoxyphenyl)-2,3-dihydro- Gerelateerde literatuur
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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